NMDA Receptor Binding: Weak Antagonist vs. Memantine
N-methyladamantan-1-amine is a remarkably weak NMDA receptor ligand compared to its 3,5-dimethylated analog memantine. In competitive [3H]MK-801 binding assays using human postmortem frontal cortex homogenates, the target compound exhibited a Ki of 21.72 ± 1.63 μM, whereas memantine (1-amino-3,5-dimethyladamantane) exhibited a Ki of 0.54 ± 0.23 μM under identical experimental conditions [1].
| Evidence Dimension | NMDA receptor binding affinity (Ki, μM) |
|---|---|
| Target Compound Data | 21.72 ± 1.63 μM |
| Comparator Or Baseline | Memantine (1-amino-3,5-dimethyladamantane): 0.54 ± 0.23 μM; Amantadine (1-amino-adamantane): 10.50 ± 6.10 μM; 1-amino-3,5-diethyl-adamantane: 0.19 ± 0.06 μM |
| Quantified Difference | Target is 40.2-fold weaker than memantine; 2.1-fold weaker than amantadine; 114-fold weaker than 1-amino-3,5-diethyl-adamantane |
| Conditions | Human postmortem frontal cortex membrane homogenates; [3H]MK-801 competitive binding assay; n ≥ 3 independent experiments |
Why This Matters
For researchers designing NMDA receptor-targeted studies, this compound serves as a negative control or weak baseline comparator, not as a functional memantine surrogate.
- [1] Kornhuber, J., Bormann, J., Hübers, M., Rusche, K., & Riederer, P. (1991). Effects of the 1-amino-adamantanes at the MK-801-binding site of the NMDA-receptor-gated ion channel: a human postmortem brain study. European Journal of Pharmacology: Molecular Pharmacology, 206(4), 297-300. View Source
